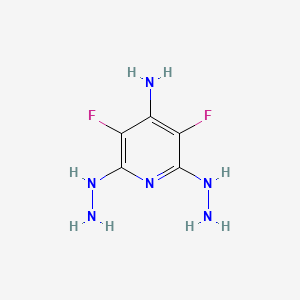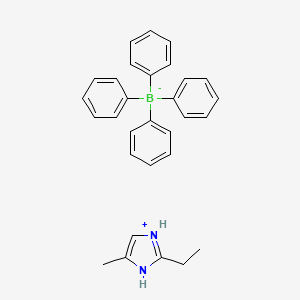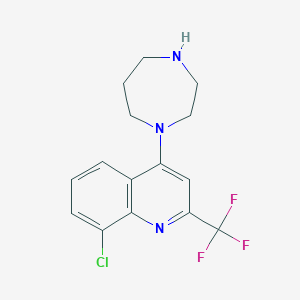
5-氟-1-萘甲酰氯
描述
5-Fluoro-1-naphthoyl chloride is a chemical compound with the molecular formula C11H6ClFO . It has an average mass of 208.616 Da and a monoisotopic mass of 208.009125 Da . It is also known by other names such as 1-Naphthalenecarbonyl chloride, 5-fluoro- .
Molecular Structure Analysis
The molecular structure of 5-Fluoro-1-naphthoyl chloride consists of a naphthalene ring with a carbonyl chloride (COCl) group and a fluorine atom attached . The exact positions and orientations of these groups can be determined through techniques such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis
5-Fluoro-1-naphthoyl chloride has a molecular formula of CHClFO, an average mass of 208.616 Da, and a monoisotopic mass of 208.009125 Da . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results.科学研究应用
Synthesis of Pentafluoroethylated Organocuprate
The compound can be used in the synthesis of a new bispentafluoroethylated organocuprate [Ph 4 P] + [Cu (CF 2 CF 3) 2] −. This complex has demonstrated a remarkable range of reactivities towards carboxylic acids, diazonium salts, organic halides, boronic esters, terminal alkynes and (hetero)arenes as a versatile pentafluoroethylating reagent .
Aromatic Nucleophilic Substitution
5-Fluoro-1-naphthoyl chloride can be used in aromatic nucleophilic substitution (S N Ar) reactions. These reactions are important in organic chemistry as they result in the formation of chemically important C-C, C-S, and C-O bonds .
Suzuki–Miyaura Coupling
This compound can be used in Suzuki–Miyaura (SM) coupling reactions. SM coupling is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Synthesis of Pharmaceuticals
5-Fluoro-1-naphthoyl chloride can be used in the synthesis of pharmaceuticals. Aromatic nucleophilic substitution reactions have found enormous synthetic utility especially in the synthesis of reaction intermediates, pharmaceuticals, natural products, and herbicides .
Synthesis of Herbicides
This compound can be used in the synthesis of herbicides. As mentioned above, aromatic nucleophilic substitution reactions have found enormous synthetic utility especially in the synthesis of reaction intermediates, pharmaceuticals, natural products, and herbicides .
Synthesis of Natural Products
5-Fluoro-1-naphthoyl chloride can be used in the synthesis of natural products. As mentioned above, aromatic nucleophilic substitution reactions have found enormous synthetic utility especially in the synthesis of reaction intermediates, pharmaceuticals, natural products, and herbicides .
安全和危害
The safety data sheet for a related compound, 1-Naphthoyl chloride, indicates that it causes severe skin burns and eye damage . It is classified as a skin corrosive and is stored as a combustible, corrosive hazardous material . Similar precautions should be taken when handling 5-Fluoro-1-naphthoyl chloride.
作用机制
Target of Action
5-Fluoro-1-naphthoyl chloride, also known as 5-fluoronaphthalene-1-carbonyl chloride, is a compound that has been found to have significant interactions with certain targets in the body. The primary targets of this compound are believed to be related to the pyrimidine synthesis pathway . Specifically, it is thought to interfere with the function of the enzyme thymidylate synthase , which plays a crucial role in DNA synthesis by converting deoxyuridylic acid to thymidylic acid .
Mode of Action
The compound’s mode of action is believed to involve the inhibition of thymidylate synthase . By blocking the action of this enzyme, the compound effectively interrupts the synthesis of pyrimidine thymidylate (dTMP), a nucleotide required for DNA replication . This disruption can lead to a halt in cell division and growth, particularly in rapidly dividing cells such as cancer cells .
Biochemical Pathways
The action of 5-Fluoro-1-naphthoyl chloride affects several biochemical pathways. Notably, it impacts the pyrimidine synthesis pathway by inhibiting the function of thymidylate synthase . Additionally, non-coding RNAs, which play a central role in the response of patients to the compound, can affect cell response through the modulation of cancer-related pathways, cell apoptosis, autophagy, epithelial–mesenchymal transition, and other aspects of cell behavior . These transcripts can sensitize tumor cells to treatment by modulating multiple biological signaling pathways such as Hippo/YAP, Wnt/β-catenin, Hedgehog, NF-kB, and Notch cascades .
Pharmacokinetics
The pharmacokinetics of 5-Fluoro-1-naphthoyl chloride, particularly its absorption, distribution, metabolism, and excretion (ADME) properties, are crucial in understanding its bioavailability. For a related compound, 5-fluorouracil, approximately 7% to 20% of the parent drug is excreted unchanged in the urine within 6 hours, with over 90% excreted in the first hour .
Result of Action
The primary result of the action of 5-Fluoro-1-naphthoyl chloride is the disruption of DNA synthesis, leading to a halt in cell division and growth . This can result in the death of rapidly dividing cells, such as cancer cells . The compound’s interaction with non-coding RNAs can also modulate various aspects of cell behavior, potentially sensitizing cells to treatment .
属性
IUPAC Name |
5-fluoronaphthalene-1-carbonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClFO/c12-11(14)9-5-1-4-8-7(9)3-2-6-10(8)13/h1-6H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CESIOMSCHMEAMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=C2F)C(=C1)C(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClFO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401279351 | |
| Record name | 5-Fluoro-1-naphthalenecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401279351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-1-naphthoyl chloride | |
CAS RN |
56886-73-8 | |
| Record name | 5-Fluoro-1-naphthalenecarbonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56886-73-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Fluoro-1-naphthalenecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401279351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2-{1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}acetohydrazide](/img/structure/B3042244.png)
phosphonium bromide](/img/structure/B3042247.png)



![1-[6-Bromo-2-(trifluoromethyl)quinol-4-yl]piperazine](/img/structure/B3042254.png)




